4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose
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Overview
Description
Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate epoxide and phenylpropanone derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, titanium isopropoxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of carbamate derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
tert-Butanesulfinamide: Another tert-butyl derivative with applications in asymmetric synthesis.
Uniqueness: Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group with an epoxide and phenylpropanone moiety.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20)/t13?,17-/m0/s1 |
InChI Key |
OQVHFLRWYXFIIW-RUINGEJQSA-N |
Isomeric SMILES |
C[C@]1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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